molecular formula C15H15F6NO B14766765 N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide

N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B14766765
M. Wt: 339.28 g/mol
InChI Key: WQOUQWIPXGWNLO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides .

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function . These interactions can modulate various biological processes, making the compound a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both the cyclohexyl group and the trifluoromethyl groups, which impart distinct steric and electronic properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H15F6NO

Molecular Weight

339.28 g/mol

IUPAC Name

N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C15H15F6NO/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)13(23)22-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,22,23)

InChI Key

WQOUQWIPXGWNLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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